(4-Chlorophenyl)glycinehydrochloride
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Overview
Description
(4-Chlorophenyl)glycine hydrochloride: is a chemical compound with the molecular formula C8H8ClNO2·HCl. It is a derivative of glycine, one of the simplest amino acids, with a chlorine atom attached to the phenyl ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chlorination of Phenylglycine: The compound can be synthesized by chlorinating phenylglycine using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrochloride Formation: The resulting (4-chlorophenyl)glycine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors to ensure consistent quality and yield.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.
Chemical Reactions Analysis
(4-Chlorophenyl)glycine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom on the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, alkaline conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino acids, phenols.
Scientific Research Applications
(4-Chlorophenyl)glycine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand protein interactions and enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(4-Chlorophenyl)glycine hydrochloride: is similar to other chlorinated phenylglycine derivatives, such as (3-Chlorophenyl)glycine hydrochloride and (2-Chlorophenyl)glycine hydrochloride . its unique position on the phenyl ring gives it distinct chemical and biological properties.
Comparison with Similar Compounds
(3-Chlorophenyl)glycine hydrochloride
(2-Chlorophenyl)glycine hydrochloride
(4-Bromophenyl)glycine hydrochloride
(4-Methylphenyl)glycine hydrochloride
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Properties
Molecular Formula |
C8H9Cl2NO2 |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-(4-chloroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
InChI Key |
VDVNPWNKALBWEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)Cl.Cl |
Origin of Product |
United States |
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